molecular formula C5H8O4 B020318 Methyl 3-oxobutaneperoxoate CAS No. 105025-71-6

Methyl 3-oxobutaneperoxoate

Cat. No. B020318
M. Wt: 132.11 g/mol
InChI Key: BYZICMCOUPZBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-oxobutaneperoxoate, also known as MOBP, is a peroxide compound that has gained significant attention in recent years due to its potential applications in organic synthesis and chemical biology. MOBP is a colorless liquid that is soluble in a variety of solvents, including water, and is known for its ability to act as a powerful oxidizing agent.

Mechanism Of Action

The mechanism of action of Methyl 3-oxobutaneperoxoate involves the transfer of an oxygen atom to the substrate being oxidized. This process is facilitated by the presence of the peroxo group in Methyl 3-oxobutaneperoxoate, which is a highly reactive species that readily donates oxygen atoms.

Biochemical And Physiological Effects

While Methyl 3-oxobutaneperoxoate has not been extensively studied for its biochemical and physiological effects, it has been shown to have some toxic effects on living organisms. In particular, Methyl 3-oxobutaneperoxoate has been shown to induce oxidative stress and damage to cellular components such as DNA and proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 3-oxobutaneperoxoate in lab experiments is its high reactivity, which makes it an effective oxidizing agent in a variety of reactions. However, Methyl 3-oxobutaneperoxoate is also highly unstable and can decompose rapidly, which can make it difficult to work with in certain situations.

Future Directions

There are a number of potential future directions for research on Methyl 3-oxobutaneperoxoate, including the development of new synthetic methods for producing Methyl 3-oxobutaneperoxoate, the optimization of existing methods for using Methyl 3-oxobutaneperoxoate as an oxidizing agent, and the exploration of its potential applications in chemical biology and medicinal chemistry. Additionally, further studies are needed to better understand the biochemical and physiological effects of Methyl 3-oxobutaneperoxoate, particularly in relation to its potential toxicity.

Synthesis Methods

Methyl 3-oxobutaneperoxoate can be synthesized through a variety of methods, including the reaction of methyl vinyl ketone with hydrogen peroxide, the reaction of methyl acrylate with hydrogen peroxide, and the reaction of methyl 2-propynoate with hydrogen peroxide. The most commonly used method for synthesizing Methyl 3-oxobutaneperoxoate involves the reaction of methyl vinyl ketone with hydrogen peroxide in the presence of a catalyst such as magnesium sulfate.

Scientific Research Applications

Methyl 3-oxobutaneperoxoate has been extensively studied for its potential applications in organic synthesis, particularly in the area of oxidative transformations. Methyl 3-oxobutaneperoxoate has been shown to be an effective oxidizing agent in a variety of reactions, including the oxidation of alcohols to aldehydes and ketones, the oxidation of sulfides to sulfoxides and sulfones, and the epoxidation of alkenes.

properties

CAS RN

105025-71-6

Product Name

Methyl 3-oxobutaneperoxoate

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

methyl 3-oxobutaneperoxoate

InChI

InChI=1S/C5H8O4/c1-4(6)3-5(7)9-8-2/h3H2,1-2H3

InChI Key

BYZICMCOUPZBCL-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OOC

Canonical SMILES

CC(=O)CC(=O)OOC

synonyms

Butaneperoxoic acid, 3-oxo-, methyl ester (9CI)

Origin of Product

United States

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